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molecular formula C11H12N2O B8694980 4-isopropylphthalazin-1(2H)-one

4-isopropylphthalazin-1(2H)-one

Cat. No. B8694980
M. Wt: 188.23 g/mol
InChI Key: XKNUUVNBXJWARZ-UHFFFAOYSA-N
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Patent
US08629143B2

Procedure details

A solution of isopropylmagnesium bromide in THF (1M, 6.4 mL, 6.4 mmol) was added to a solution of 2-methylisoindoline-1,3-dione (0.793 g, 4.92 mmol) in THF (15 mL) at 0° C., stirred for 15 minutes, concentrated, dissolved in EtOH (12 mL) with a catalytic amount of concentrated HCl. Hydrazine hydrate (0.58 mL, 15 mmol) was added, and mixture was microwaved at 180° C. for 30 minutes, concentrated, and chromatographed on SiO2 (33% EtOAc/hexane) to give the title compound as a white solid (0.591 g, 3.14 mmol). 1H NMR (300 MHz, DMSO-d6) δ 12.47 (s, 1H), 8.28 (dd, 1H), 8.06 (d, 1H), 7.94 (ddd, 1H), 7.85 (ddd, 1H), 3.57 (quin, 1H), 1.27 (d, 6H); LC/MS (APCI) M/Z 189.1 (M+H)+.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0.793 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
6.4 mL
Type
solvent
Reaction Step One
Quantity
0.58 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[CH:1]([Mg]Br)([CH3:3])[CH3:2].C[N:7]1[C:15](=[O:16])[C:14]2[C:9](=[CH:10][CH:11]=[CH:12][CH:13]=2)[C:8]1=O.O.[NH2:19]N>C1COCC1>[CH:1]([C:8]1[C:9]2[C:14](=[CH:13][CH:12]=[CH:11][CH:10]=2)[C:15](=[O:16])[NH:7][N:19]=1)([CH3:3])[CH3:2] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)[Mg]Br
Name
Quantity
0.793 g
Type
reactant
Smiles
CN1C(C2=CC=CC=C2C1=O)=O
Name
Quantity
15 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
6.4 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
0.58 mL
Type
reactant
Smiles
O.NN

Conditions

Stirring
Type
CUSTOM
Details
stirred for 15 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
concentrated
DISSOLUTION
Type
DISSOLUTION
Details
dissolved in EtOH (12 mL) with a catalytic amount of concentrated HCl
CUSTOM
Type
CUSTOM
Details
mixture was microwaved at 180° C. for 30 minutes
Duration
30 min
CONCENTRATION
Type
CONCENTRATION
Details
concentrated
CUSTOM
Type
CUSTOM
Details
chromatographed on SiO2 (33% EtOAc/hexane)

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)(C)C1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
AMOUNT: AMOUNT 3.14 mmol
AMOUNT: MASS 0.591 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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